molecular formula C8H21N3 B1585392 1,1-Diethyldiethylenetriamine CAS No. 24426-16-2

1,1-Diethyldiethylenetriamine

Cat. No. B1585392
CAS RN: 24426-16-2
M. Wt: 159.27 g/mol
InChI Key: CEFDTSBDWYXVHY-UHFFFAOYSA-N
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Description

1,1-Diethyldiethylenetriamine is a chemical compound with the molecular formula C8H21N3 . It is also known by other names such as N,N-Diethyldiethylenetriamine and Diethylenetriamine, 1,1-diethyl- .


Molecular Structure Analysis

The molecular structure of 1,1-Diethyldiethylenetriamine consists of 8 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms . The molecular weight is 159.27200 .


Physical And Chemical Properties Analysis

1,1-Diethyldiethylenetriamine has a density of 0.865 g/mL at 25 °C (lit.) and a boiling point of 225-230 °C (lit.) . Its molecular formula is C8H21N3 and it has a molecular weight of 159.27200 . The flash point is 225-230°C .

Scientific Research Applications

Organic Chemistry

  • Scientific Field: Organic Chemistry .
  • Application Summary: “1,1-Diethyldiethylenetriamine” is used in the Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene . This process enables the modular synthesis of smart material candidates, 1,1,2,2-tetraarylethanes (TAEs) .
  • Methods of Application: The process involves a Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene . Preliminary mechanistic experiments suggest that the crucial Pd-H species generated in situ do not disengage from the alkene intermediate during the reaction .
  • Results or Outcomes: This represents the first protocol by assembling four different aryl groups into an ethane motif .

Nanoscience and Nanotechnology

  • Scientific Field: Nanoscience and Nanotechnology .
  • Application Summary: While the specific use of “1,1-Diethyldiethylenetriamine” is not mentioned, it’s likely that it could be used in the synthesis of nanomaterials given its chemical properties .
  • Methods of Application: The specific methods of application in this field are not mentioned .
  • Results or Outcomes: The outcomes of using “1,1-Diethyldiethylenetriamine” in this field are not mentioned .

Epoxy Resins

  • Scientific Field: Materials Science .
  • Application Summary: “1,1-Diethyldiethylenetriamine” is a common curing agent for epoxy resins in epoxy adhesives and other thermosets .
  • Methods of Application: It is N-alkylated upon reaction with epoxide groups forming crosslinks .
  • Results or Outcomes: The resulting highly crosslinked material contains many OH groups, which confer adhesive properties .

Coordination Chemistry

  • Scientific Field: Coordination Chemistry .
  • Application Summary: In coordination chemistry, it serves as a tridentate ligand forming complexes such as Co (dien) (NO 2) 3 .
  • Methods of Application: The specific methods of application in this field are not mentioned .
  • Results or Outcomes: The outcomes of using “1,1-Diethyldiethylenetriamine” in this field are not mentioned .

Oil Industry

  • Scientific Field: Oil Industry .
  • Application Summary: Like some related amines, it is used in the oil industry for the extraction of acid gas .
  • Methods of Application: The specific methods of application in this field are not mentioned .
  • Results or Outcomes: The outcomes of using “1,1-Diethyldiethylenetriamine” in this field are not mentioned .

Synthesis of Oligonucleotides

  • Scientific Field: Biochemistry .
  • Application Summary: “1,1-Diethyldiethylenetriamine” was used in the oxidative amidation of hydrogen phosphonate diesters in the synthesis of oligonucleotides .
  • Methods of Application: The specific methods of application in this field are not mentioned .
  • Results or Outcomes: The outcomes of using “1,1-Diethyldiethylenetriamine” in this field are not mentioned .

Safety And Hazards

1,1-Diethyldiethylenetriamine is classified as a skin corrosive (Category 1B) according to Regulation (EC) No1272/2008 . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding inhalation .

properties

IUPAC Name

N'-[2-(diethylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-3-11(4-2)8-7-10-6-5-9/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFDTSBDWYXVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066986
Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl-
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyldiethylenetriamine

CAS RN

24426-16-2
Record name N,N-Diethyldiethylenetriamine
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Record name N'-(2-Diethylaminoethyl)ethane-1,2-diamine
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Record name 1,1-Diethyldiethylenetriamine
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Record name 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-diethyl-
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Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl-
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Record name N'-(2-aminoethyl)-N,N-diethylethylenediamine
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Record name N'-(2-DIETHYLAMINOETHYL)ETHANE-1,2-DIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Levine, R Sowinski - Journal of Neuropathology & …, 1982 - academic.oup.com
A single subcutaneous injection of 3,3′-methyliminobis-(N-methylpropylamine) caused edema and necrosis in the hypothalamus and medulla oblongata of rats, mice, and gerbils. …
Number of citations: 13 academic.oup.com
AR Case - 1969 - digitalworks.union.edu
The rate expression for the su~ stitution of a ligand in a square planar complex was first introduced in 1953 by Taube and Rich (1). The present study was undertaken in the hope of …
Number of citations: 2 digitalworks.union.edu
DL Fant - 1972 - digitalworks.union.edu
The purpose of this research was to prepare and study complexes with steric hindrance greater than that of the dien complex but less than that of the Et4dien complex. …
Number of citations: 2 digitalworks.union.edu

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